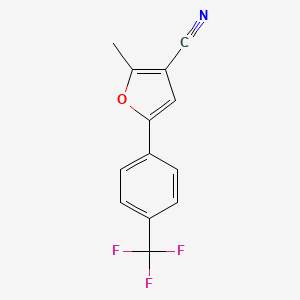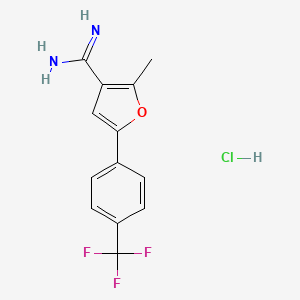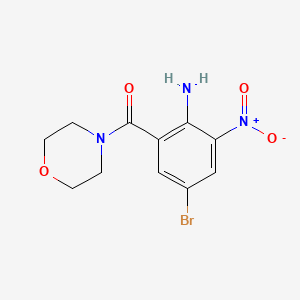![molecular formula C7H5NO2S2 B1413129 Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate CAS No. 1909316-58-0](/img/structure/B1413129.png)
Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate
Übersicht
Beschreibung
“Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate” is a chemical compound with the molecular formula C7H5NO2S2 . It has a molecular weight of 199.3 g/mol . The compound is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thieno[2,3-d]thiazole ring attached to a methyl carboxylate group . The InChI code for the compound is 1S/C7H5NO2S2/c1-10-7(9)5-2-4-6(12-5)8-3-11-4/h2-3H,1H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 199.3 g/mol, and its exact mass is 198.97617075 g/mol . It has a topological polar surface area of 95.7 Ų and a complexity of 200 . The compound has a rotatable bond count of 2 and a hydrogen bond acceptor count of 5 .Wissenschaftliche Forschungsanwendungen
Plant Protecting Agents
Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate derivatives are noted for their application in plant protection. Specifically, they act as potent inducers of systemic acquired resistance (SAR) in plants, offering a new approach to crop protection and disease management. Modification of the heteroaromatic core of these compounds, as explored in various studies, has aimed to enhance their effectiveness as SAR inducers. This area of research is significant for advancing agricultural practices and improving crop resilience to diseases (Stanetty, Jaksits, & Mihovilovic, 1999).
Synthesis Techniques
Research has also focused on the synthesis of methyl thieno[2,3-d][1,2,3]thiadiazole carboxylates, highlighting their role in plant protection. The development of new synthesis methods, including the utilization of diazotation techniques, is crucial for producing these compounds more efficiently and effectively. These advancements in synthesis methods are important for both research and practical applications in agriculture (Stanetty & Mihovilovic, 1999).
Novel Heterocyclic Compounds
The exploration of this compound derivatives has led to the synthesis of various novel heterocyclic compounds. These compounds have shown potential in various fields, including medicinal chemistry and drug discovery. The ability to modify these compounds at multiple positions opens up possibilities for creating a wide range of derivatives with potentially useful properties (Durcik et al., 2020).
Antimicrobial Activities
Some derivatives of this compound have been synthesized and evaluated for antimicrobial activities. These studies are crucial for identifying new compounds that can be effective against various microorganisms, potentially leading to new treatments for bacterial and fungal infections (Aly, 2016).
Plant Activators
Further research has demonstrated the use of thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate derivatives as novel plant activators. These compounds have shown efficacy against several plant diseases, potentially offering an alternative to traditional pesticides and contributing to sustainable agricultural practices (Qingshan et al., 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate is a compound that has been shown to inhibit the vascular endothelial growth factor (VEGF)/kinase insert domain-containing receptor (KDR) and platelet-derived growth factor (PDGF) receptor . These receptors play a crucial role in cell proliferation and survival, making them important targets for anticancer therapies.
Mode of Action
It is known that the compound interacts with its targets (vegf/kdr and pdgf receptors) and inhibits their activity . This inhibition can lead to a decrease in cell proliferation and survival, particularly in cancer cells.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell proliferation and survival. By inhibiting the VEGF/KDR and PDGF receptors, the compound can disrupt these pathways and lead to cell death .
Result of Action
The inhibition of the VEGF/KDR and PDGF receptors by this compound can lead to a decrease in cell proliferation and survival . This makes the compound a potential candidate for anticancer therapies.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at 28°C . .
Biochemische Analyse
Biochemical Properties
Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes, leading to altered metabolic flux and changes in metabolite levels . The interactions between this compound and these biomolecules are often characterized by binding affinities that influence the compound’s biochemical activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in malignant cells, this compound can induce apoptosis by affecting key signaling pathways . Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding to specific biomolecules and modulating their activity. This compound can act as an enzyme inhibitor or activator, depending on the context . It binds to the active sites of enzymes, altering their conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under specific storage conditions but can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including prolonged enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect the metabolism of purines and other biomolecules by inhibiting or activating specific enzymes . These interactions can lead to changes in metabolic flux and the levels of metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be localized to particular cellular compartments, where it exerts its biochemical effects. The distribution pattern of this compound can influence its activity and effectiveness in different biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain organelles or compartments within the cell through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
methyl thieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S2/c1-10-7(9)5-2-4-6(12-5)8-3-11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJOBSXZSCLSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine](/img/structure/B1413062.png)
![Imidazo[1,2-b]pyridazin-6-ylcyanamide](/img/structure/B1413063.png)
![methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1413064.png)
